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Liver expressed antimicrobial peptide 2 -

Liver expressed antimicrobial peptide 2

Catalog Number: EVT-245373
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Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Liver expressed antimicrobial peptide 2 is primarily produced in the liver, with expression also noted in other tissues such as the duodenum and spleen. The gene encoding this peptide has been found to exhibit multiple splicing variants and is regulated by various physiological conditions, including dietary intake and metabolic states. It belongs to a larger family of antimicrobial peptides, which are known for their ability to disrupt microbial membranes and modulate immune responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of liver expressed antimicrobial peptide 2 involves several steps:

  1. Molecular Cloning: The cDNA of liver expressed antimicrobial peptide 2 was cloned from liver tissue samples, revealing a precursor of 77 amino acids.
  2. Peptide Synthesis: Two forms of the peptide were synthesized: a linear variant and a disulfide-bonded variant. The latter demonstrated superior antimicrobial activity due to its structural stability provided by disulfide bonds .
  3. Expression Systems: Recombinant techniques often utilize vectors such as pET32a for protein expression in bacterial systems like Escherichia coli, allowing for high yields of the mature peptide .
Molecular Structure Analysis

Structure and Data

Liver expressed antimicrobial peptide 2 consists of 40 amino acids in its mature form, with a core structure characterized by two disulfide bonds between specific cysteine residues (C17–C28 and C23–C33). This unique structure is crucial for its stability and function as an antimicrobial agent. The presence of these disulfide bonds allows the peptide to maintain its conformation under physiological conditions, enhancing its interaction with microbial membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Liver expressed antimicrobial peptide 2 exhibits several key chemical reactions:

  • Antimicrobial Activity: The primary reaction involves the binding of liver expressed antimicrobial peptide 2 to bacterial membranes, leading to membrane disruption. This mechanism is particularly effective against gram-positive bacteria due to their thicker peptidoglycan layer.
  • Proteolytic Cleavage: The precursor form undergoes enzymatic cleavage by furin-like endoproteases, converting it into its active form .
Mechanism of Action

Process and Data

The mechanism through which liver expressed antimicrobial peptide 2 exerts its effects includes:

  1. Membrane Disruption: Upon binding to microbial membranes, the peptide induces pore formation or membrane destabilization, resulting in cell lysis.
  2. Immune Modulation: Liver expressed antimicrobial peptide 2 also interacts with immune cells, enhancing their response to pathogens and potentially regulating inflammation .
  3. Ghrelin Receptor Antagonism: Recent studies suggest that liver expressed antimicrobial peptide 2 may counteract the actions of ghrelin, a hormone involved in hunger signaling, thus linking metabolic processes with immune functions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Liver expressed antimicrobial peptide 2 is characterized by:

  • Molecular Weight: Approximately 4 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its cationic nature.
  • Stability: The presence of disulfide bonds contributes to its stability under various physiological conditions.

These properties facilitate its function as an effective antimicrobial agent while allowing it to remain active within the complex environment of bodily fluids .

Applications

Scientific Uses

Liver expressed antimicrobial peptide 2 has several notable applications:

  • Antimicrobial Agent: Due to its potent activity against bacteria, it has potential use as an alternative to traditional antibiotics, particularly in treating infections caused by resistant strains.
  • Metabolic Regulation: Its role as a ghrelin receptor antagonist positions it as a candidate for obesity treatment and metabolic disorder management.
  • Biomarker Potential: Research indicates that liver expressed antimicrobial peptide 2 levels could serve as biomarkers for metabolic health, particularly following surgical interventions like vertical sleeve gastrectomy .
Molecular Characterization and Biosynthesis of LEAP-2

Genomic Organization and Evolutionary Conservation

The LEAP2 gene is located on human chromosome 5q31.1, spanning approximately 4.2 kb with three exons and two introns [2] [6]. Exon 1 encodes the 5′ untranslated region (UTR) and signal peptide, exon 2 the prodomain, and exon 3 the mature peptide and 3′ UTR. This genomic architecture is conserved across vertebrates, though teleost fish exhibit lineage-specific adaptations. For example, Cypriniformes like Acrossocheilus fasciatus possess multiple LEAP2 paralogs (LEAP2A, LEAP2B, LEAP2C) due to whole-genome duplication events, with LEAP2A showing highest homology to mammalian orthologs (>60% amino acid identity) [4] [9] [10]. The promoter region of LEAP2 contains conserved transcription factor binding sites (e.g., HNF4α for liver-specific expression and NF-κB for immune induction), underscoring its dual metabolic and immunological roles [3] [6].

Evolutionary analyses reveal strong purifying selection pressure on the mature peptide domain, particularly the four cysteine residues responsible for disulfide bonds. Mammalian LEAP2 mature peptides share 100% sequence identity in critical functional residues, while piscine variants retain a conserved RKRR proteolytic processing motif and cationic core domain [6] [10]. This conservation extends to ancient fish lineages like coelacanth (Latimeria chalumnae), indicating >400 million years of functional stability [10].

Table 1: Genomic Features of LEAP2 Across Species

SpeciesChromosomal LocationGene Size (kb)ExonsConservation (%)
Human5q31.14.23100 (Reference)
Mouse11qD3.9398.7
ZebrafishChr. 32.8362.4 (LEAP2A)
A. fasciatusScaffold 83.1364.9 (LEAP2A)
CoelacanthScaffold 474.5385.2

Transcriptional Regulation and Promoter Architecture

LEAP2 transcription is tissue-specific and stimulus-responsive. In humans, basal expression is highest in hepatocytes and enterocytes of the duodenum and jejunum, driven by liver-enriched transcription factors (e.g., HNF1α/4α) binding to proximal promoter elements [3] [7]. Immune challenges dramatically upregulate LEAP2: Bacterial LPS or live pathogens (e.g., Vibrio anguillarum in ayu fish, Aeromonas hydrophila in A. fasciatus) induce 2.5–4-fold increases in hepatic and splenic expression within 12–24 hours [1] [4] [9]. This response is mediated by NF-κB and STAT3 binding sites in the promoter, with cytokine pathways (e.g., TNF-α, IL-1β) amplifying transcription during inflammation [7] [9].

Metabolic states also regulate LEAP2. Fasting reduces circulating LEAP-2 by 40% in mammals, while obesity increases it 2-fold, inversely correlating with ghrelin levels. This nutritional regulation involves CREB and PPARγ response elements in the promoter [3] [7]. In fish, pathogen-induced LEAP2 upregulation coincides with suppression of intestinal transcripts, suggesting tissue-specific regulatory networks [1].

Table 2: Tissue-Specific LEAP2 Expression Patterns

TissueBasal Expression (mRNA)Induction by PathogensKey Regulators
LiverHigh (Human, Fish)3–4 fold (Ayu, A. fasciatus)HNF4α, NF-κB
Head KidneyModerate-High (Fish)2.4–3 fold (A. fasciatus)STAT3, C/EBPβ
Small IntestineHigh (Human), Moderate (Fish)Variable (Region-dependent)HNF1α, CDX2
SpleenLow (Mammals), Moderate (Fish)2.4 fold (A. fasciatus)NF-κB, AP-1
BrainLowNot detectedCREB, NeuroD1

Post-Translational Modifications and Proteolytic Processing

LEAP-2 biosynthesis involves sequential proteolytic cleavages:

  • Signal Peptide Removal: The 77-residue preproLEAP-2 (8.8 kDa) loses its 22-residue N-terminal signal peptide in the endoplasmic reticulum, generating proLEAP-2 [2] [7].
  • Prodomain Cleavage: ProLEAP-2 is processed by furin-like proprotein convertases (SPCs) at a conserved RXXR motif (human: R₃₇KRR↓; mouse: R₃₆KTR↓), releasing the 40-residue mature peptide (LEAP-2(38–77), 4.6 kDa) in the trans-Golgi network [2] [7] [8]. This step is calcium-dependent and pH-sensitive, with optimal activity at pH 6.0–6.5 [8].
  • Degradation Fragments: Plasma proteases further process LEAP-2 into metabolites (e.g., LEAP-2(44–61) in urine, LEAP-2(38–47) in plasma). LEAP-2(38–47) retains GHSR1a antagonism but has a short half-life (<15 minutes) due to rapid degradation [3] [7].

Alternative splicing generates isoforms: Human LEAP2 yields four transcripts via intron retention (LEAP-2₅₅₀, LEAP-2₆₇₀, LEAP-2₈₆₀), but only the fully spliced variant (LEAP-2₃₅₀) is secreted from the liver. Intron-retaining isoforms may function intracellularly [2] [6].

Structural Motifs and Disulfide Bond Configuration

The mature LEAP-2 peptide contains:

  • N-terminal Domain (residues 1–14): Hydrophobic and cationic, with critical residues (Thr², Phe⁴, Trp⁵, Arg⁶) for GHSR1a binding and membrane anchoring [3] [7] [9].
  • Core Region (residues 15–30): Stabilized by two disulfide bonds (Cys¹–Cys³, Cys²–Cys⁴; human: Cys⁵⁴–Cys⁶⁵, Cys⁶⁰–Cys⁷⁰) forming a β-hairpin and 310-helix [2] [6].
  • C-terminal Domain (residues 31–40): Dispensable for bioactivity but protects against proteolysis via disulfide bonds [4] [7].

Table 3: Functional Impact of LEAP-2 Structural Elements

Structural ElementRole in Antimicrobial ActivityRole in GHSR1a AntagonismFunctional Evidence
N-terminal (1–8)Membrane penetrationReceptor binding determinantTruncation ablates GHSR1a binding [7] [9]
Disulfide bondsReduces activity in mammalsStabilizes plasma half-lifeLinear LEAP-2 > oxidized LEAP-2 against bacteria [4] [9]
C-terminal (31–40)Non-essentialNon-essentialTruncated peptides retain bioactivity [4] [7]
RKRR cluster (core)Electrostatic membrane bindingNot involvedCharge reversal reduces MIC 8-fold [6]

Disulfide bonds dictate functional divergence: Oxidized LEAP-2 (disulfide-bonded) is inert against bacteria like Pseudomonas aeruginosa (MIC >100 µM), whereas linear (reduced) LEAP-2 from A. fasciatus shows potent activity (MIC 3.1–12.5 µM) by disrupting membrane integrity [4] [9]. Circular dichroism confirms linear LEAP-2 has 37.6% random coil (vs. 32.6% in oxidized), enhancing membrane insertion [9]. Conversely, disulfide bonds are critical for ghrelin receptor antagonism by stabilizing the N-terminal binding domain [3] [7].

Properties

Product Name

Liver expressed antimicrobial peptide 2

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